molecular formula C11H9N3O B13300124 1-Benzyl-5-hydroxy-1H-pyrazole-4-carbonitrile

1-Benzyl-5-hydroxy-1H-pyrazole-4-carbonitrile

Cat. No.: B13300124
M. Wt: 199.21 g/mol
InChI Key: VSFJJQLUWHVZQT-UHFFFAOYSA-N
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Description

1-Benzyl-5-hydroxy-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group, a hydroxyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-hydroxy-1H-pyrazole-4-carbonitrile can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of benzylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which then undergoes cyclization and subsequent functional group transformations to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reaction and purification processes .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-hydroxy-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-hydroxy-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of the target molecules .

Comparison with Similar Compounds

  • 1-Benzyl-3-hydroxy-1H-pyrazole-4-carbonitrile
  • 1-Benzyl-5-methoxy-1H-pyrazole-4-carbonitrile
  • 1-Benzyl-5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile

Uniqueness: 1-Benzyl-5-hydroxy-1H-pyrazole-4-carbonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and nitrile groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

2-benzyl-3-oxo-1H-pyrazole-4-carbonitrile

InChI

InChI=1S/C11H9N3O/c12-6-10-7-13-14(11(10)15)8-9-4-2-1-3-5-9/h1-5,7,13H,8H2

InChI Key

VSFJJQLUWHVZQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CN2)C#N

Origin of Product

United States

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